molecular formula C48H74O14 B1672693 イベルメクチン B1a CAS No. 70288-86-7

イベルメクチン B1a

カタログ番号: B1672693
CAS番号: 70288-86-7
分子量: 875.1 g/mol
InChIキー: AZSNMRSAGSSBNP-TYECJXEWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ivermectin is an antiparasitic drug that is used to treat various types of parasitic infections, including head lice, scabies, river blindness (onchocerciasis), strongyloidiasis, trichuriasis, ascariasis, and lymphatic filariasis . It is derived from the fermentation products of Streptomyces avermitilis .


Synthesis Analysis

Ivermectin is a semi-synthetic derivative of avermectins, a class of highly active broad-spectrum antiparasitic agents . The components of ivermectin are synthesized by chemical hydrogenation of a specific double bond at C22-C23 in the polyketide macrolides avermectins B1a and B1b .


Molecular Structure Analysis

Ivermectin is a mixture of two avermectins, comprising roughly 90% 22,23-dihydroavermectin B1a and 10% 22,23-dihydroavermectin B1b . The crystal structure of Ivermectin has been determined using single-crystal X-ray crystallographic analysis .


Chemical Reactions Analysis

Ivermectin is highly lipophilic and accumulates in fat tissues, causing its long-term existence in the body . Several analytical methods based on HPLC-fluorescence detector, UV-diode array detector, HPLC-tandem mass spectrometry (MS/MS), ultra-performance liquid chromatography-MS/MS, and capillary electrophoresis techniques have been utilized for the simultaneous determination of ivermectin .


Physical and Chemical Properties Analysis

Ivermectin is a highly lipophilic compound that accumulates in fat tissues, causing its long-term existence in the body . It is a semi-synthetic derivative of avermectins, a class of highly active broad-spectrum antiparasitic agents .

科学的研究の応用

抗寄生虫用途

イベルメクチンは、その抗寄生虫特性で知られています。 オンコセルカ症、リンパ系フィラリア症、疥癬など、ヒトや動物の寄生虫感染症の治療に広く用いられています 。その有効性は、さまざまな寄生虫を麻痺させて最終的に殺す能力に由来します。

抗ウイルス研究

最近の研究では、イベルメクチンの抗ウイルス剤としての可能性が探られています。 ジカウイルス、デング熱ウイルス、黄熱ウイルスなどのRNAウイルス、およびウマヘルペスウイルス1型などのDNAウイルスに対して活性を示しています その広範囲にわたる抗ウイルス活性は、特にCOVID-19パンデミックの文脈において、さらに調査されています .

抗がん剤の可能性

イベルメクチンは、さまざまな癌細胞株に対して抗増殖効果を示しています。 研究によると、微小管の安定性を高めることができ、これは新しい抗癌剤開発のための有望な道です 。癌細胞のアポトーシスを誘導する能力は、その抗癌プロファイルの重要な側面です。

抗糖尿病研究

従来から糖尿病の治療に関連付けられていませんが、イベルメクチンの抗糖尿病用途への再利用の可能性に対する関心が高まっています。 グルコース代謝やインスリン感受性への影響は、現在も研究が進められています .

獣医学

イベルメクチンは、牛、馬、羊、豚などの動物のさまざまな寄生虫感染症の治療に使用される、獣医学における主要な薬剤です 。その広範囲にわたる活性は、動物の健康と生産性を維持するために非常に重要です。

養殖への応用

養殖では、イベルメクチンは魚類の寄生虫を制御するために使用されます。 この分野におけるその有効性は、養殖業界の持続可能性にとって重要な、養殖魚の健康を維持するのに役立ちます .

環境影響研究

イベルメクチンの環境影響、特に土壌無脊椎動物や植物などの非標的生物に対する毒性は、重要な研究分野です。 その環境運命と影響を理解することは、安全な使用のためのガイドラインを開発するために不可欠です .

薬物動態研究

イベルメクチンの薬物動態は、その使用と有効性を最適化するために研究されています。 吸収、分布、代謝、排泄に関する研究は、さまざまな用途に合わせて用量を調整し、副作用を最小限に抑えるのに役立ちます .

作用機序

Target of Action

Ivermectin B1a, also known as Ivermectin, primarily targets glutamate-gated chloride channels . These channels are common in nematodes, insects, and ticks . The role of these channels is to regulate the flow of chloride ions across the cell membrane, which is crucial for cell function and neurotransmission .

Mode of Action

Ivermectin B1a interacts with its targets by binding to these glutamate-gated chloride channels . This binding induces irreversible channel opening, leading to a very long-lasting hyperpolarization/depolarization of the neuron/muscle cell, thereby blocking further function . This interaction disrupts normal cell function, leading to paralysis and death of the parasite .

Biochemical Pathways

It is known that the drug interferes with the normal functioning of the targeted glutamate-gated chloride channels . This interference disrupts the normal flow of chloride ions, which is essential for the regulation of electrical activity in nerve and muscle cells . The disruption of these pathways leads to paralysis and death of the parasite .

Pharmacokinetics

Ivermectin B1a is characterized by low absorption when administered subcutaneously, a large volume of distribution, very small biotransformation, and slow excretion . It has been found that the half-life of Ivermectin B1a is around a day . The kinetics of ivermectin b1a are somewhat disconnected from its pharmacodynamics, as antiparasitic events persist for several months after a single dose of the drug .

Result of Action

The primary result of Ivermectin B1a’s action is the effective treatment of various parasitic diseases. It is a broad-spectrum anti-parasitic agent, primarily deployed to combat parasitic worms in veterinary and human medicine . It is also effective against other worm-related infections and diseases, plus several parasite-induced epidermal parasitic skin diseases, as well as insect infestations .

Action Environment

The action of Ivermectin B1a can be influenced by various environmental factors. For instance, when administered to livestock, between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil . This can lead to contamination in the soil and potential harm to non-target organisms . Therefore, the prudent use of Ivermectin B1a is recommended to reduce negative effects on the environment .

Safety and Hazards

Ivermectin is known to cause severe encephalopathies in subjects infected with loiasis, an endemic parasite in Sub-Saharan Africa . It can also cause nausea, vomiting, diarrhea, hypotension (low blood pressure), allergic reactions (itching and hives), dizziness, ataxia (problems with balance), seizures, coma, and even death .

生化学分析

Biochemical Properties

Ivermectin B1a exerts its antiparasitic activity by binding to glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells . This binding induces irreversible channel opening and very long-lasting hyperpolarization/depolarization of the neuron/muscle cell, thereby blocking further function .

Cellular Effects

Ivermectin B1a has been shown to have a broad range of effects on various types of cells. It has been reported to inhibit the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in cells . In addition to its antiviral effects, Ivermectin B1a also causes immunomodulation in the host . It has been shown to increase the activity of γ-aminobutyric acid receptor or glutamate-chloride ion channel (Glu-Cl), increase the influx of chloride ions, and cause the cell membrane hyperpolarization, thereby blocking signal transmission between neurons and muscles .

Molecular Mechanism

The molecular mechanism of action of Ivermectin B1a involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its primary target is glutamate-gated chloride channels, although it is also active against other invertebrate neurotransmitter receptors, including GABA-, histamine- and pH-sensitive channels . It produces antiparasitic activity by inducing irreversible channel opening and very long-lasting hyperpolarization/depolarization of the neuron/muscle cell .

Temporal Effects in Laboratory Settings

The effects of Ivermectin B1a over time in laboratory settings have been studied. For example, an in-vitro study reported that Ivermectin B1a inhibits SARS-CoV-2 replication with a 5000-fold reduction in viral RNA level during the first 48 h of usage . Another study found that single-dose Ivermectin B1a was ineffective in decreasing the time to a negative RT-PCR test .

Dosage Effects in Animal Models

The effects of Ivermectin B1a vary with different dosages in animal models. For example, a study of pharmacokinetics for Ivermectin B1a from Beagle dogs revealed that when the P-gp inhibitor curcumin was also co-administered orally, C max and AUC 0–∞ were found to be 177±57 and 4,213±948 h·μg·L −1, respectively .

Metabolic Pathways

Ivermectin B1a is metabolized, both in vivo and in vitro, by C-hydroxylation and O-demethylation reactions catalyzed by P450 3A4 as the major enzyme, with a contribution of P450 3A5 and 2C9 . In samples from both in vitro and in vivo metabolism, a number of metabolites were detected and as major identified metabolites were 3″-O-demethylated, C4-methyl hydroxylated, C25 isobutyl-/isopropyl-hydroxylated, and products of oxidation reactions .

Transport and Distribution

Ivermectin B1a is transported and distributed within cells and tissues. It is suggested that P-gp (MDR1) transporter participate in Ivermectin B1a efflux at low drug concentration with a slow transport rate. At the higher, micromolar concentration range, which saturates MDR1 (P-gp), MRP1, and to a lesser extent, MRP2 and MRP3 participate in Ivermectin B1a transport across physiological barriers .

Subcellular Localization

It is known that Ivermectin B1a can modulate the γ-aminobutyric acid type-A receptor (GABAAR), glycine receptor (GlyR) and neuronal α7-nicotinic receptor (nAChR), which are present in various subcellular locations .

特性

{ "Design of the Synthesis Pathway": "The synthesis of Ivermectin involves several steps including reduction, alkylation, and oxidation reactions.", "Starting Materials": [ "Streptomyces avermitilis (source of avermectin B1a)", "Sodium borohydride", "Methyl iodide", "Hydrogen peroxide", "Acetic acid", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Avermectin B1a is reduced with sodium borohydride to form 4"-epi-avermectin B1a", "4"-epi-avermectin B1a is alkylated with methyl iodide to form 22,23-dihydroavermectin B1a", "22,23-dihydroavermectin B1a is oxidized with hydrogen peroxide in acetic acid to form ivermectin aglycone", "Ivermectin aglycone is treated with a solution of sodium hydroxide in methanol and chloroform to form Ivermectin" ] }

Ivermectin binds selectively and with high affinity to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells of the microfilaria. This binding causes an increase in the permeability of the cell membrane to chloride ions and results in hyperpolarization of the cell, leading to paralysis and death of the parasite. Ivermectin also is believed to act as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA), thereby disrupting GABA-mediated central nervous system (CNS) neurosynaptic transmission. Ivermectin may also impair normal intrauterine development of _O. volvulus_ microfilariae and may inhibit their release from the uteri of gravid female worms.

CAS番号

70288-86-7

分子式

C48H74O14

分子量

875.1 g/mol

IUPAC名

(1S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1

InChIキー

AZSNMRSAGSSBNP-TYECJXEWSA-N

異性体SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

正規SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

外観

Solid powder

71827-03-7
70288-86-7

ピクトグラム

Acute Toxic; Health Hazard; Environmental Hazard

純度

>90% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Insoluble

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

MK-933;  Ivermectin;  Ivomec;  L 64047; 1 Mectizan;  MK 933;  MK-0933;  Noromectin;  Pandex.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ivermectin
Reactant of Route 2
Ivermectin
Reactant of Route 3
Ivermectin
Reactant of Route 4
Ivermectin
Reactant of Route 5
Ivermectin
Reactant of Route 6
Ivermectin
Customer
Q & A

A: Ivermectin exerts its antiparasitic effect by acting as an agonist for glutamate-gated chloride channels. This leads to hyperpolarization of nerve and muscle cells in invertebrates, causing paralysis and death. []

A: Unlike conventional insecticides and repellents, Ivermectin targets glutamate-gated chloride channels, disrupting nervous system function in parasites. This unique mechanism sets it apart from other mosquito control agents. []

A: Ivermectin interacts with glutamate-gated chloride channels in mammals, but with significantly lower affinity compared to invertebrates, explaining its selective toxicity. []

A: Research suggests Ivermectin may interact with other targets, including P-glycoprotein (P-gp), a transmembrane protein involved in drug efflux. This interaction could influence Ivermectin's distribution and efficacy. [, ]

A: Ivermectin treatment disrupts neuromuscular transmission in parasites, leading to paralysis, reduced microfilarial production, and ultimately, death. [, ]

A: Ivermectin (C48H74O14) has a molecular weight of 875.09 g/mol. []

A: While the provided articles don't include specific spectroscopic data, various analytical techniques like GC/MS and HPLC have been used to detect and quantify Ivermectin in biological samples. []

A: Yes, computational drug repositioning using Connectivity Map (cMap) and data/pathway mining with the Ingenuity Knowledge Base has been employed to explore Ivermectin's potential in treating gastric cancer. []

A: Computational analyses identified nine molecular targets of Ivermectin in gastric cancer, suggesting its involvement in the Wnt/β-catenin signaling pathway and cell proliferation. In silico modeling showed Ivermectin's potential to inhibit this pathway. []

A: Ivermectin's lipophilic nature presents challenges for formulation, impacting its solubility and bioavailability. Strategies to overcome these limitations might include developing novel drug delivery systems. []

A: Yes, Ivermectin is available in various formulations, including oral tablets, topical creams, and injectables for veterinary use. [, , ]

A: Ivermectin is primarily metabolized by the liver and excreted in feces. Studies in cattle have shown that after topical application, a significant portion of the drug can be ingested through licking. [, ]

A: Yes, interspecies variations in Ivermectin's pharmacokinetics have been observed, likely due to differences in factors like P-glycoprotein activity. This highlights the need for species-specific dosing regimens. []

A: Yes, a case report described an adverse interaction between Ivermectin and Warfarin, a blood thinner, leading to worsened coagulopathy. This underscores the need to consider potential drug interactions when administering Ivermectin. []

A: Following a standard oral dose of Ivermectin, peak plasma concentrations are significantly lower than the concentration required for antiviral effects observed in in vitro studies. []

A: Studies indicate that a single dose of Ivermectin can significantly reduce the transmission potential of malaria for at least two weeks. []

A: While some studies suggest a potential benefit of Ivermectin in treating COVID-19, a large randomized controlled trial (ACTIV-6) found no significant improvement in recovery time among outpatients with mild to moderate COVID-19 treated with Ivermectin compared to placebo. [, ]

A: Yes, Ivermectin effectively treats various parasitic infections, including scabies, strongyloidiasis, trichuriasis, and onchocerciasis, in both humans and animals. [, , , , ]

A: Yes, several animal models, including jirds infected with H. contortus and cattle infected with O. ochengi, have been used to evaluate Ivermectin's efficacy and investigate resistance mechanisms. [, ]

A: Yes, Ivermectin resistance has been reported in several parasite species, including H. contortus, posing a significant threat to its long-term effectiveness. [, , ]

A: While the exact mechanisms are not fully understood, mutations in glutamate-gated chloride channels and alterations in drug efflux pumps like P-glycoprotein have been implicated in Ivermectin resistance. [, , ]

A: Yes, cross-resistance between Ivermectin and other macrocyclic lactones like moxidectin has been observed in some parasite populations. []

A: Although generally well-tolerated at recommended doses, Ivermectin can cause side effects, including dizziness, nausea, and allergic reactions. Severe adverse events are rare but can occur, especially in individuals with heavy Loa loa infections. [, , , ]

A: Ivermectin toxicity has been reported in animals, particularly in certain dog breeds with a genetic mutation affecting drug metabolism. Symptoms can range from neurological signs to liver damage. [, , ]

ANone: While specific drug delivery systems weren't discussed in the provided articles, researchers are continually exploring innovative approaches to enhance drug targeting and improve Ivermectin's bioavailability.

A: Gas chromatography-mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC) are commonly employed to detect and quantify Ivermectin levels in various matrices. []

A: Ivermectin, when used topically in cattle, can contaminate the environment through fecal excretion and licking behavior. This raises concerns about potential impacts on dung-degrading insects and soil ecosystems. []

A: Ivermectin's lipophilicity can limit its dissolution in aqueous environments, potentially impacting its absorption and bioavailability. []

A: Ivermectin's interaction with P-glycoprotein, a drug efflux transporter, highlights its potential to influence drug disposition and potentially contribute to resistance mechanisms. [, ]

A: The discovery of Ivermectin by Merck scientists in 1976, followed by its development into a highly effective antiparasitic drug for both human and veterinary use, marked significant milestones in its history. [, ]

A: Programs like the Onchocerciasis Control Programme (OCP) and the African Programme for Onchocerciasis Control (APOC), involving mass drug administration of Ivermectin, have significantly reduced the burden of these diseases. []

A: Yes, research on Ivermectin resistance mechanisms in parasites has implications for understanding drug resistance in other organisms, including cancer cells. [, ]

A: The study of Ivermectin has brought together researchers from diverse fields, including parasitology, pharmacology, immunology, and computational biology, to address challenges related to its efficacy, safety, and resistance. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。